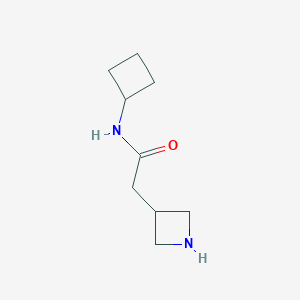
4-Brom-2-(Ethansulfonyl)anilin
Übersicht
Beschreibung
“4-Bromo-2-(ethanesulfonyl)aniline” is a chemical compound that is a derivative of aniline . It contains a total of 32 bonds, including 18 non-H bonds, 10 multiple bonds, 5 rotatable bonds, 4 double bonds, 6 aromatic bonds, 1 six-membered ring, and 1 primary aromatic amine .
Synthesis Analysis
The synthesis of 4-Bromoaniline, a similar compound, involves N-TBS protection to shield the aniline nitrogen, using mild conditions and eco-friendly 2-MeTHF solvent . This protected form is useful in Heck cross-coupling reactions, catalyzed by Pd nanocrystals on COFs, to form C-C bonds efficiently . The synthesis involves a highly efficient and chemoselective process for the protection of aniline derivatives .Molecular Structure Analysis
The molecular structure of “4-Bromo-2-(ethanesulfonyl)aniline” includes a six-membered ring and a primary aromatic amine . The structure also contains multiple bonds, double bonds, and aromatic bonds .Chemical Reactions Analysis
4-Bromoaniline, a similar compound, can be used in the synthesis of various organic molecules through catalytic processes . It could serve as an aryl halide substrate in Heck cross-coupling reactions, which are facilitated by palladium nanocrystals (Pd NCs) supported on covalent organic frameworks (COFs) .Wissenschaftliche Forschungsanwendungen
Synthese antimikrobieller Mittel
4-Brom-2-(Ethansulfonyl)anilin wurde bei der Synthese antimikrobieller Mittel verwendet. Sein Bromatom kann strategisch ersetzt oder in Kupplungsreaktionen verwendet werden, um Verbindungen mit potentiellen antibakteriellen Eigenschaften zu erzeugen . Dies ist besonders wichtig bei der Entwicklung neuer Medikamente zur Bekämpfung der Antibiotikaresistenz.
Pharmakologische Forschung
In der Pharmakologie dient diese Verbindung als Vorläufer bei der Synthese verschiedener Medikamente. Ihre Struktur ermöglicht die Einführung von Sulfonylgruppen, die in vielen therapeutischen Wirkstoffen aufgrund ihrer bioaktiven Eigenschaften weit verbreitet sind .
Materialwissenschaft
Die Nutzbarkeit der Verbindung in der Materialwissenschaft beruht auf ihrer Rolle bei der Synthese organischer Gerüste. Es kann verwendet werden, um kovalente organische Gerüste (COFs) zu erzeugen, die Anwendungen in der Gasspeicherung, Sensorik und Katalyse haben .
Chemische Synthese
This compound ist ein wertvolles Zwischenprodukt in der organischen Synthese. Es kann an Kreuzkupplungsreaktionen, wie z. B. Heck-Reaktionen, teilnehmen, um Kohlenstoff-Kohlenstoff-Bindungen zu bilden, was ein grundlegender Schritt bei der Konstruktion komplexer organischer Moleküle ist .
Analytische Chemie
In der analytischen Chemie können Derivate von this compound als Standards oder Reagenzien in verschiedenen analytischen Methoden, einschließlich Chromatographie und Spektroskopie, verwendet werden, um andere Substanzen zu identifizieren oder zu quantifizieren .
Umweltwissenschaften
Obwohl direkte Anwendungen in den Umweltwissenschaften nicht gut dokumentiert sind, können Verbindungen wie this compound auf ihr Umweltverhalten und -schicksal untersucht werden, z. B. Abbaumuster und potenzielle Bioakkumulation .
Wirkmechanismus
Safety and Hazards
4-Bromoaniline, a similar compound, is known to be harmful if swallowed, toxic in contact with skin or if inhaled, and may cause damage to organs through prolonged or repeated exposure . It is recommended to avoid contact with skin and eyes, avoid breathing dust, and to use only outdoors or in a well-ventilated area .
Zukünftige Richtungen
The future directions for “4-Bromo-2-(ethanesulfonyl)aniline” could involve its use in the synthesis of various organic molecules through catalytic processes . It could serve as an aryl halide substrate in Heck cross-coupling reactions, which are facilitated by palladium nanocrystals (Pd NCs) supported on covalent organic frameworks (COFs) .
Eigenschaften
IUPAC Name |
4-bromo-2-ethylsulfonylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO2S/c1-2-13(11,12)8-5-6(9)3-4-7(8)10/h3-5H,2,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLVOCIPEPDSCST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=C(C=CC(=C1)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Isopropyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine](/img/structure/B1400035.png)



![4-[(5-Bromo-1,3,4-thiadiazol-2-yl)oxy]benzonitrile](/img/structure/B1400041.png)

![1-[3-(4-Bromo-3-fluorophenoxy)propyl]pyrrolidine](/img/structure/B1400048.png)




![N-[2-(Tetrahydro-2H-pyran-3-yl)ethyl]propan-2-amine](/img/structure/B1400055.png)
